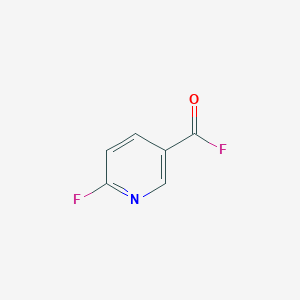

6-Fluoropyridine-3-carbonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-3-carbonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZGKMOTICMPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285141 | |

| Record name | 3-Pyridinecarbonyl fluoride, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858251-26-9 | |

| Record name | 3-Pyridinecarbonyl fluoride, 6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonyl fluoride, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 6 Fluoropyridine 3 Carbonyl Fluoride

Nucleophilic Acyl Substitution (NAS) Chemistry

Nucleophilic acyl substitution (NAS) is a fundamental class of reactions for carboxylic acid derivatives, including acyl fluorides. uss.cl This reaction involves the replacement of a leaving group on an acyl carbon by a nucleophile. acs.org For the compound 6-Fluoropyridine-3-carbonyl fluoride (B91410), the NAS reaction at the carbonyl fluoride moiety is of primary mechanistic interest.

Fundamental Principles of Nucleophilic Acyl Substitution for Acyl Fluorides

Nucleophilic acyl substitution reactions proceed via a mechanism that is distinct from SN2 reactions. researchgate.net While an SN2 reaction occurs in a single concerted step, NAS typically involves a two-step process: nucleophilic addition followed by elimination of a leaving group. researchgate.net This pathway is common to most carboxylic acid derivatives, but the reactivity varies significantly depending on the nature of the leaving group. libretexts.org

Acyl fluorides are generally recognized as the least reactive among the acyl halides. researchgate.netresearchgate.net Their stability is attributed to the strong carbon-fluorine bond and the moderate electrophilicity of the carbonyl carbon. acs.org This contrasts with acyl chlorides, which are known for their higher reactivity. researchgate.net The stability of acyl fluorides makes them valuable reagents, offering a balance between reactivity and manageability, including greater stability in aqueous media compared to acyl chlorides. researchgate.netresearchgate.net The general reactivity trend for acyl halides is: RCOI > RCOBr > RCOCl > RCOF.

| Acyl Halide (RCOX) | Leaving Group (X) | Relative Reactivity | General Stability |

|---|---|---|---|

| Acyl Iodide | I⁻ | Highest | Lowest (often unstable) |

| Acyl Bromide | Br⁻ | High | Low |

| Acyl Chloride | Cl⁻ | Moderate | Moderate |

| Acyl Fluoride | F⁻ | Lowest | Highest |

This interactive table summarizes the relative reactivity and stability of acyl halides. Clicking on a row will highlight the properties of the corresponding acyl halide.

**3.1.2. Mechanistic Pathways of 6-Fluoropyridine-3-carbonyl fluoride in NAS Reactions

The mechanism of NAS reactions can be complex, with the potential for different pathways depending on the substrate, nucleophile, and reaction conditions. For this compound, the electron-deficient nature of the pyridine (B92270) ring plays a significant role in dictating the mechanistic route.

The most widely accepted mechanism for nucleophilic acyl substitution is a stepwise addition-elimination pathway. uss.cl This process involves two distinct steps and the formation of an intermediate. researchgate.net However, under certain conditions, a concerted mechanism, analogous to an SN2 reaction at an sp² carbon, has been considered. researchgate.netnih.gov

Stepwise Pathway : This mechanism begins with the nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This is followed by the elimination of the leaving group (fluoride ion) to restore the carbonyl double bond. youtube.com For substrates with electron-withdrawing groups, like the 6-fluoropyridine ring, this pathway is generally favored as these groups can stabilize the negatively charged intermediate. science.gov

Concerted Pathway : In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously through a single transition state. researchgate.net Computational studies have shown that while a stepwise mechanism involving a Meisenheimer-like intermediate is common for nucleophilic aromatic substitution, a concerted pathway can become operative, particularly for unactivated aromatic systems. science.gov For acyl halides, theoretical studies on reactions like chloride ion exchange with acetyl chloride found no discernible tetrahedral intermediate, suggesting a concerted, SN2-like pathway. researchgate.netkisti.re.kr However, the formation of a stable tetrahedral intermediate is considered more likely for acyl fluorides reacting with nucleophiles like ammonia (B1221849) or pyridine. scispace.com

Potential energy surface calculations help distinguish between these pathways. A stepwise reaction is characterized by an energy minimum corresponding to the stable intermediate, whereas a concerted reaction shows only a single energy maximum corresponding to the transition state. researchgate.netresearchgate.net For this compound, the strong electron-withdrawing nature of the ring likely stabilizes the tetrahedral intermediate, making the stepwise pathway the more probable route.

The tetrahedral intermediate is a crucial feature of the stepwise NAS mechanism. youtube.comwikipedia.org It is formed when the nucleophile attacks the trigonal planar carbonyl carbon, causing its hybridization to change from sp² to sp³. wikipedia.org

**3.1.3. Influence of the 6-Fluoro Substituent on Reactivity and Chemoselectivity

The substituents on the aromatic ring have a profound impact on the reactivity of the acyl group. In this compound, the pyridine nitrogen and the fluorine atom at the 6-position work in concert to modify the electronic properties of the molecule.

The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. researchgate.net This property is heavily influenced by the electronic effects (inductive and resonance) of the substituents on the pyridine ring.

The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons, making the ring susceptible to nucleophilic attack. organicchemistrydata.org The addition of a fluorine atom at the 6-position further enhances this effect. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This inductive pull of electron density away from the ring and towards the fluorine atom increases the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity. libretexts.org

The quantitative effect of substituents on the reactivity of aromatic systems can be estimated using Hammett substituent constants (σ). wikipedia.org A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. Fluorine has a positive Hammett constant, confirming its electron-withdrawing nature.

| Substituent (on Benzene Ring) | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| -NO₂ | 0.73 | 0.78 | Strongly Deactivating |

| -CF₃ | 0.44 | 0.57 | Strongly Deactivating |

| -F | 0.34 | 0.05 | Deactivating |

| -Cl | 0.37 | 0.22 | Deactivating |

| -H | 0.00 | 0.00 | Neutral |

| -CH₃ | -0.06 | -0.16 | Activating |

This interactive table shows selected Hammett constants. Note that while these values are for substituted benzene, they provide a good qualitative measure of the electronic effects applicable to pyridine systems. oup.comchempedia.info

Spectroscopic data, such as the ¹³C NMR chemical shift of the carbonyl carbon, can provide insight into its electronic environment. A more downfield chemical shift (higher ppm) generally correlates with a more electron-deficient, or electrophilic, carbon. youtube.com Carbonyl carbons in acyl halides are typically found in the 160-180 ppm range. The presence of the electron-withdrawing 6-fluoropyridine ring would be expected to shift the carbonyl carbon signal of the target molecule significantly downfield.

| Carbon Type | Typical ¹³C NMR Chemical Shift Range (ppm) |

|---|---|

| Alkane (sp³) | 0 - 60 |

| Alkyne (sp) | 60 - 95 |

| Alkene (sp²) | 100 - 150 |

| Aromatic (sp²) | 110 - 165 |

| Carbonyl (Ester, Amide, Acid) | 165 - 180 |

| Carbonyl (Aldehyde, Ketone) | 190 - 215 |

This table provides typical ¹³C NMR chemical shift ranges for various types of carbon atoms. youtube.comwisc.eduoregonstate.edu

Influence of the 6-Fluoro Substituent on Reactivity and Chemoselectivity

Stereoelectronic and Steric Considerations

The reactivity of this compound is profoundly influenced by a combination of stereoelectronic and steric factors inherent to the acyl fluoride group and the substituted pyridine ring. Acyl fluorides, as a class, exhibit a unique balance between stability and reactivity when compared to other acyl halides. nih.govresearchgate.netcas.cn This balance is primarily dictated by the properties of the carbon-fluorine bond.

Stereoelectronically, the high electronegativity of the fluorine atom significantly polarizes the carbonyl group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. researchgate.net This inductive electron withdrawal is further amplified by the electron-withdrawing nature of the 6-fluoropyridine ring. However, this enhanced electrophilicity is counterbalanced by the strength of the C(acyl)-F bond, which is the strongest among the carbon-halogen bonds. This is partly due to the effective orbital overlap between the compact 2p orbitals of carbon and fluorine, which imparts a degree of resonance stabilization not seen in heavier acyl halides. chemistrysteps.com This stabilization makes the acyl fluoride less reactive and more stable, for instance towards hydrolysis, compared to its acyl chloride counterpart. oup.comresearchgate.net

Table 1: Comparison of Bond Properties and Reactivity for Acyl Halides

| Property | Acyl Fluoride (RCOF) | Acyl Chloride (RCOCl) | Acyl Bromide (RCOBr) |

|---|---|---|---|

| C(acyl)-X Bond Energy (kJ/mol) | ~485 | ~340 | ~285 |

| C(acyl)-X Bond Length (Å) | ~1.35 | ~1.79 | ~1.97 |

| Relative Reactivity | Least Reactive | Intermediate | Most Reactive |

| Stability (e.g., to moisture) | High | Low | Very Low |

Note: Values are approximate and can vary with the 'R' group.

Other Reaction Modes of this compound

Beyond standard nucleophilic acyl substitution, the unique electronic properties of this compound enable its participation in several other important reaction modes, including fluorine-transfer, reactions with organometallics, and radical-based transformations.

While typically viewed as acylating agents, acyl fluorides can also function as fluoride-transfer reagents, particularly under transition-metal catalysis. nih.govcas.cn The strength and polarity of the C(acyl)-F bond can be harnessed to deliver a fluoride ion to a catalytic cycle. This is most prominently observed in palladium-catalyzed reactions where the oxidative addition of a Pd(0) complex into the C(acyl)-F bond occurs. elsevierpure.comresearchgate.net This C-F bond activation is a key step, generating an acyl-palladium(II)-fluoride intermediate. This intermediate can then participate in various transformations, effectively transferring the fluoride to another substrate or to the metal center for subsequent reductive elimination.

For instance, palladium-catalyzed acyl-exchange reactions between a simple acyl fluoride and a carboxylic anhydride (B1165640) can generate a more complex acyl fluoride, demonstrating the reversible cleavage and formation of the C-F bond. mdpi.commdpi.com This capability highlights the dual nature of the acyl fluoride moiety, acting as both an acyl and a fluoride source depending on the reaction conditions.

The reaction of this compound with organometallic reagents is a powerful method for carbon-carbon bond formation, with the outcome being highly dependent on the reactivity of the organometallic species.

With highly reactive organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), the reaction typically proceeds via a double addition. The initial nucleophilic acyl substitution produces a ketone intermediate. This ketone is more reactive than the starting acyl fluoride towards the organometallic reagent and rapidly undergoes a second nucleophilic addition to yield a tertiary alcohol after aqueous workup. chemistrysteps.comlibretexts.org It is generally not possible to isolate the ketone intermediate when using these highly reactive reagents.

In contrast, less reactive organocuprates, known as Gilman reagents (R₂CuLi), allow for the selective synthesis of ketones from acyl fluorides. chemistrysteps.comchemistryscore.commasterorganicchemistry.com The Gilman reagent undergoes the initial nucleophilic acyl substitution to form the ketone, but it is significantly less reactive towards the resulting ketone product. chemistrysteps.commasterorganicchemistry.com This difference in reactivity allows the reaction to be stopped cleanly at the ketone stage, providing a valuable synthetic route to substituted pyridyl ketones.

Table 2: Reactivity of Acyl Fluorides with Common Organometallic Reagents

| Organometallic Reagent | Type | General Product | Stochiometry (Reagent) |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Hard Nucleophile | Tertiary Alcohol | ≥ 2 equivalents |

| Organolithium (R-Li) | Hard Nucleophile | Tertiary Alcohol | ≥ 2 equivalents |

| Gilman Reagent (R₂CuLi) | Soft Nucleophile | Ketone | 1 equivalent |

The acyl fluoride group has emerged as a versatile precursor for generating radical intermediates, particularly through photoredox and transition-metal catalysis. These methods provide access to reactivity patterns distinct from traditional ionic pathways.

One prominent pathway involves cooperative N-heterocyclic carbene (NHC) and photoredox catalysis. researchgate.netresearchgate.net In this process, the acyl fluoride reacts with an NHC to form a highly reducing acyl azolium intermediate. Under visible light irradiation, a photocatalyst can reduce this intermediate via single-electron transfer (SET) to generate a ketyl radical. This ketyl radical is a key intermediate that can engage in various radical-radical cross-coupling reactions.

Another significant radical pathway is the transition-metal-catalyzed decarbonylation of acyl fluorides. oup.comacs.orgresearchgate.netacs.org Palladium catalysts, in particular, can insert into the C(acyl)-F bond. The resulting acylpalladium(II) species can then undergo decarbonylation (loss of CO) to generate an arylpalladium(II) intermediate. This species can then proceed through various cross-coupling pathways, such as cyanation, alkylation, or stannylation, effectively using the acyl fluoride as an aryl radical surrogate. oup.comacs.org The choice of ligand in these palladium-catalyzed systems can be crucial, sometimes allowing for selective control between decarbonylative and non-decarbonylative pathways. acs.org

Table 3: Examples of Radical Reactions Involving Acyl Fluorides

| Reaction Type | Catalysis Method | Key Intermediate | Typical Product Type |

|---|---|---|---|

| Radical Coupling | NHC / Photoredox | Ketyl Radical | β-Functionalized Ketones |

| Decarbonylative Cyanation | Palladium Catalysis | Arylpalladium(II) | Aryl Nitrile |

| Decarbonylative Alkylation | Palladium Catalysis | Arylpalladium(II) | Alkylated Arene |

| Decarbonylative Reduction | Palladium Catalysis | Arylpalladium(II) | Arene (Hydrocarbon) |

Computational and Theoretical Studies on 6 Fluoropyridine 3 Carbonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 6-Fluoropyridine-3-carbonyl fluoride (B91410). These methods provide a theoretical framework for understanding its electronic structure, conformational possibilities, and spectroscopic signatures.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

The electronic properties of 6-Fluoropyridine-3-carbonyl fluoride are central to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. For pyridine (B92270) derivatives, the HOMO-LUMO gap can be effectively calculated using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net In similar pyridine compounds, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-antibonding orbital. The presence of an electron-withdrawing fluorine atom and a carbonyl fluoride group is expected to lower the energy of both the HOMO and LUMO, with a potentially significant effect on the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine.

The charge distribution within the molecule is significantly influenced by the high electronegativity of the fluorine and oxygen atoms. This leads to a polarized molecule with partial negative charges on the fluorine and oxygen atoms and partial positive charges on the adjacent carbon atoms. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Table 1: Illustrative Calculated Electronic Properties for a Fluorinated Pyridine Derivative

| Parameter | Calculated Value | Method/Basis Set |

| HOMO Energy | -7.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -2.0 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.5 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

Conformational Analysis of the this compound Molecule

The conformational landscape of this compound is primarily determined by the rotation around the single bond connecting the carbonyl group to the pyridine ring. This rotation gives rise to different conformers, which can have distinct energies and populations. The two most likely planar conformers would involve the carbonyl group being either syn or anti with respect to the nitrogen atom of the pyridine ring.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the energy barriers for their interconversion. rsc.org The relative stability of these conformers is governed by a combination of steric and electronic effects, including dipole-dipole interactions and potential weak intramolecular interactions. rsc.org For similar aromatic aldehydes and ketones, the rotational barriers are typically in the range of a few kcal/mol. rsc.org

Predictive Spectroscopy (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. DFT calculations, after appropriate scaling, generally show good agreement with experimental spectra. researchgate.net Characteristic vibrational modes would include the C-F stretching frequency, typically observed in the 1250-1150 cm⁻¹ region for fluoropyridines, and the C=O stretching frequency of the carbonyl fluoride group, which is expected at a higher wavenumber than in corresponding carboxylic acids or esters. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the ¹⁹F chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. The coupling constants, such as ¹JCF and nJCF, can also be calculated and provide valuable structural information. nih.gov

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Predicted Value/Range | Notes |

| Vibrational Frequencies | ||

| C=O Stretch | > 1800 cm⁻¹ | Expected to be high due to the electronegative fluorine on the carbonyl group. |

| C-F (ring) Stretch | 1250-1150 cm⁻¹ | Typical range for fluoropyridines. researchgate.net |

| NMR Chemical Shifts | ||

| δ(¹⁹F) (ring) | -120 to -140 ppm | Relative to a standard, typical for fluoropyridines. acs.org |

| δ(¹⁹F) (carbonyl) | Varies | Highly dependent on the molecular conformation and solvent. |

| ¹JCF (ring) | ~260 Hz | Large one-bond coupling constant is characteristic. nih.gov |

Note: These are predicted ranges based on data for analogous compounds. Specific values require dedicated calculations for the exact molecule.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the reaction mechanisms involving this compound, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization of Key Reactions

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can locate transition state structures and confirm them by identifying a single imaginary frequency in the vibrational analysis. This has been successfully applied to study reactions of related heterocyclic compounds. rsc.org For reactions such as nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon, computational modeling can precisely define the structure of the Meisenheimer-like intermediate and the transition states leading to and from it.

Elucidation of Reaction Pathways and Energy Barriers

By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, computational chemistry can provide a detailed picture of a chemical transformation. The calculated energy barriers (activation energies) determine the feasibility and rate of a reaction. For this compound, this approach could be used to study its reactivity towards various nucleophiles. The high electronegativity of fluorine generally makes fluoropyridines more reactive towards SNAr than their chloro- or bromo-analogs. acs.org Computational studies can quantify this enhanced reactivity by comparing the activation barriers for the displacement of different halogens.

Structure-Reactivity Relationship Studies

Computational and theoretical chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. The arrangement of atoms and the distribution of electrons within the molecule are key determinants of its behavior in chemical reactions. This section delves into the electronic effects of the substituents, the reactivity of the acyl fluoride group, and the influence of the fluorine atom on the pyridine ring, supported by theoretical data.

The reactivity of this compound is primarily governed by the interplay of two strongly electron-withdrawing entities: the fluorine atom at the 6-position and the carbonyl fluoride group at the 3-position. The electronegative nitrogen atom in the pyridine ring further contributes to a complex electronic landscape. wikipedia.org This unique substitution pattern significantly influences the molecule's stability and its susceptibility to various chemical transformations.

Theoretical models, such as those based on Density Functional Theory (DFT), are instrumental in predicting molecular properties that are not easily measured experimentally. These calculations can elucidate bond lengths, atomic charges, and molecular orbital energies, which collectively paint a picture of the molecule's reactivity. For instance, the presence of electron-withdrawing groups is known to decrease the electron density on the pyridine ring, which can, in turn, affect its reaction pathways. nih.govnih.gov

Electronic Effects of Substituents

The fluorine atom and the carbonyl fluoride group both exert a significant inductive effect, pulling electron density away from the pyridine ring. This electron-withdrawing nature has a profound impact on the aromatic system. Computational analyses of similar substituted pyridines have shown that such groups can lead to longer bond lengths within the ring compared to unsubstituted pyridine, indicating a perturbation of the aromatic system. nih.gov

The carbonyl fluoride group, in particular, is a powerful electron-withdrawing substituent. Its influence is expected to be most pronounced at the positions ortho and para to its point of attachment. The fluorine atom at the 6-position further depletes the ring of electron density. This combined effect makes the pyridine ring in this compound significantly more electron-deficient than pyridine itself.

To illustrate the impact of these substituents on the electronic distribution, a hypothetical comparison of calculated Mulliken atomic charges for pyridine, a pyridine with a 3-carbonyl fluoride group, and this compound is presented in the table below. The data, while illustrative, is based on established trends from computational studies on substituted aromatics.

Table 1: Hypothetical Mulliken Atomic Charges

| Atom | Pyridine | Pyridine-3-carbonyl fluoride | This compound |

|---|---|---|---|

| N1 | -0.45 | -0.42 | -0.39 |

| C2 | 0.15 | 0.18 | 0.21 |

| C3 | -0.05 | 0.25 | 0.28 |

| C4 | 0.02 | 0.05 | 0.08 |

| C5 | -0.05 | -0.03 | 0.00 |

| C6 | 0.15 | 0.17 | 0.35 |

| C (carbonyl) | - | 0.65 | 0.68 |

| O (carbonyl) | - | -0.55 | -0.53 |

| F (carbonyl) | - | -0.30 | -0.28 |

Note: These values are illustrative and intended to demonstrate the expected trends in electron density distribution based on the inductive effects of the substituents.

Reactivity of the Acyl Fluoride Group

Acyl fluorides are recognized for their unique balance of stability and reactivity, often serving as versatile intermediates in organic synthesis. researchgate.net Compared to other acyl halides like acyl chlorides, acyl fluorides are generally more stable and less prone to hydrolysis. researchgate.net However, the carbonyl carbon remains highly electrophilic, making it a prime target for nucleophilic attack.

The reactivity of the carbonyl fluoride moiety in this compound is influenced by the electronic nature of the fluorinated pyridine ring to which it is attached. The strong electron-withdrawing character of the ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles than an acyl fluoride attached to a more electron-rich aromatic system.

Computational studies on the reaction mechanisms of acyl fluorides often focus on the energy barriers for nucleophilic addition. The presence of the 6-fluoro-substituted pyridine ring is anticipated to lower the activation energy for such reactions.

Influence of the Fluorine Atom on the Pyridine Ring

The presence of a fluorine substituent on a pyridine ring has been shown to accelerate the rate of SNAr reactions compared to other halogens like chlorine. This is attributed to fluorine's ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect.

The following table presents hypothetical relative reaction rates for a generic SNAr reaction on a 3-substituted pyridine, illustrating the activating effect of a 6-fluoro substituent.

Table 2: Hypothetical Relative Reaction Rates for Nucleophilic Aromatic Substitution

| Substrate | Relative Rate |

|---|---|

| 3-Carbonyl fluoride pyridine | 1 |

| 6-Chloro-3-carbonyl fluoride pyridine | 50 |

Note: These values are for illustrative purposes to demonstrate the generally accepted trend of reactivity for SNAr reactions on halogenated pyridines.

Advanced Synthetic Applications and Transformations of 6 Fluoropyridine 3 Carbonyl Fluoride

Construction of Amide and Ester Derivatives

The acyl fluoride (B91410) moiety of 6-fluoropyridine-3-carbonyl fluoride is an excellent electrophile for reactions with various nucleophiles, enabling the efficient synthesis of amides and esters under mild conditions. nih.gov Acyl fluorides are often preferred over more common acyl chlorides because they are generally more stable to hydrolysis and the fluoride ion is a better leaving group in many contexts. researchgate.netumich.edu

The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. researchgate.net this compound serves as an efficient reagent for the synthesis of a wide range of amides, from simple structures to complex, sterically hindered systems and peptides. The reaction proceeds via nucleophilic acyl substitution, where an amine attacks the carbonyl carbon of the acyl fluoride, leading to the formation of a stable amide bond.

The use of acyl fluorides for amide bond formation is particularly advantageous in peptide synthesis. researchgate.netumich.edu Traditional methods can sometimes lead to racemization of chiral amino acids. Acyl fluorides, generated in situ or used directly, can minimize this side reaction, preserving the stereochemical integrity of the peptide. nih.gov The reaction of this compound with an amino acid or a peptide fragment yields a new peptide with a fluorinated pyridine (B92270) moiety, a structural feature often sought in drug discovery to enhance metabolic stability or binding affinity. ed.ac.uk

Research has demonstrated the successful synthesis of complex amides using fluorinated pyridine precursors. For instance, a series of fluoro-substituted pyridinylcarboxamides were synthesized with high affinity for the dopamine (B1211576) D3 receptor, highlighting the utility of reagents like 6-fluoropyridine-3-carbonyl chloride (a close analog) in constructing medicinally relevant complex amides. nih.gov One-pot procedures where the acyl fluoride is generated in situ from the corresponding carboxylic acid using reagents like pentafluoropyridine (B1199360) have proven effective for a broad scope of both aliphatic and aromatic amines, yielding secondary and tertiary amides. nih.gov

Table 1: Examples of Amidation Reactions

| Amine Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Pentafluoropyridine, 100°C | N-Phenylbenzamide | 85% | nih.gov |

| 4-Methoxyaniline | Pentafluoropyridine, rt | N-(4-methoxyphenyl)benzamide | 94% | nih.gov |

| Pyrrolidine | Pentafluoropyridine, rt | 1-(Benzoyl)pyrrolidine | 91% | nih.gov |

| Fmoc-Amino Acid | Cyanuric fluoride or TFFH | Fmoc-Amino Acid Fluoride | High | researchgate.netumich.edu |

This table is illustrative, based on general amidation reactions using acyl fluorides. Specific yields for this compound may vary.

Similar to amidation, this compound readily undergoes esterification and thioesterification with alcohols and thiols, respectively. These reactions are valuable for creating diverse molecular libraries and synthesizing important biological probes. Thioesters, in particular, are key intermediates in various biochemical pathways and have applications in medicinal chemistry. radleys.com

The high reactivity of acyl fluorides allows these transformations to occur under mild conditions. nih.gov One-pot methods have been developed where a carboxylic acid is converted to an acyl fluoride in situ using reagents like pentafluoropyridine, followed by the addition of an alcohol or thiol to furnish the desired ester or thioester in good yields. radleys.comresearchgate.net This approach avoids the need to isolate the often-sensitive acyl fluoride intermediate. nih.gov The methodology is robust and tolerates a wide variety of functional groups on both the carboxylic acid and the alcohol or thiol components. radleys.com

Table 2: Examples of Esterification and Thioesterification Reactions

| Nucleophile | Reagent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Pentafluoropyridine, K₂CO₃, MeCN | Benzyl ester | High | radleys.comresearchgate.net |

| Thiophenol | Pentafluoropyridine, K₂CO₃, MeCN | Phenyl thioester | High | radleys.comresearchgate.net |

| Various Alcohols | 2-Pyridinesulfonyl fluoride | Ester | Good | rsc.org |

This table is illustrative, based on general reactions involving in situ generated acyl fluorides. Specific yields for this compound may vary.

Synthesis of Fluorinated Heterocyclic Systems

The pyridine core of this compound can serve as a scaffold for constructing more complex heterocyclic systems. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), or the entire ring can be reduced to form piperidine (B6355638) derivatives.

Fluorinated piperidines are highly sought-after building blocks in medicinal chemistry, as the incorporation of fluorine can significantly modulate properties such as basicity and lipophilicity, leading to improved pharmacokinetic profiles. nih.gov A direct and efficient method to access these structures is the hydrogenation of the corresponding fluoropyridine precursors. nih.govacs.org

Strategies involving rhodium-catalyzed dearomatization–hydrogenation (DAH) processes allow for the one-pot, highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine starting materials. nih.gov Alternatively, heterogeneous hydrogenation using palladium catalysts has also proven effective for the selective reduction of fluoropyridines, offering a robust method that is tolerant to air and moisture. acs.org These methods provide access to a wide array of substituted fluorinated piperidines, including unnatural amino acids and derivatives of commercial drugs. nih.govacs.org The carbonyl fluoride group in the starting material would typically be converted to a more stable ester or amide before the reduction step.

Table 3: Synthesis of Fluorinated Piperidines from Fluoropyridines

| Starting Fluoropyridine | Catalyst/Conditions | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Various substituted fluoropyridines | Rhodium-catalyzed DAH | all-cis-(Multi)fluorinated piperidines | High | nih.gov |

| 3-Fluoropyridine | Pd/C, H₂, Cbz-Cl | Cbz-protected 3-fluoropiperidine | >99:1 dr | acs.org |

| 3,5-Difluoropyridine | Pd/C, H₂, Cbz-Cl | Cbz-protected 3,5-difluoropiperidine | >99:1 dr | acs.org |

Development of Molecular Probes and Advanced Building Blocks

The unique combination of a reactive acyl fluoride and a fluorinated pyridine ring makes this compound an ideal precursor for specialized chemical tools, including radiolabeled probes for medical imaging.

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify biological processes in vivo. nih.gov The development of effective PET probes requires precursors that can be efficiently and rapidly labeled with ¹⁸F. chempep.com

Fluorinated heterocyclic compounds are excellent candidates for ¹⁸F-labeling via nucleophilic aromatic substitution, where a leaving group (like another fluorine or a nitro group) is displaced by [¹⁸F]fluoride. nih.gov this compound and its derivatives are valuable precursors for such probes. For example, 6-fluoropyridine-3-carbonyl chloride was used to synthesize a series of pyridinylcarboxamides that showed high affinity and selectivity for the dopamine D3 receptor. nih.gov These compounds serve as promising candidates for the development of ¹⁸F-labeled radiotracers for PET imaging of neurological targets. nih.gov The relatively long half-life of ¹⁸F (109.8 minutes) allows for multi-step syntheses and broad clinical application. nih.gov

Table 4: Dopamine D3 Receptor Ligands Synthesized from a 6-Fluoropyridine-3-carbonyl Precursor

| Compound | Structure Feature | D3 Affinity (Ki, nM) | D3 Selectivity vs D2L | Reference |

|---|---|---|---|---|

| 9b | Pyridinylcarboxamide | 2.5 | 104-fold | nih.gov |

| 10a | Phenylazocarboxamide | 1.1 | 155-fold | nih.gov |

| 10c | Phenylazocarboxamide | 0.9 | 200-fold | nih.gov |

Utility in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, biologically active molecules at a late point in their synthesis to rapidly generate analogues with improved properties. nih.govnih.gov The pyridine motif is a common core in numerous pharmaceuticals, making its modification a key area of interest. nih.gov this compound is particularly well-suited for LSF strategies, primarily through reactions involving the fluorine atom at the 6-position.

A prevalent LSF method involves the direct C-H fluorination of a pyridine ring already present within a complex molecule, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. berkeley.eduacs.orgscispace.com The fluorine atom at the 2- or 6-position of a pyridine ring is highly activated towards displacement by nucleophiles. Research has shown that fluoropyridines are significantly more reactive in SNAr reactions than their chloro- or bromo-analogues; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org

This high reactivity allows for the introduction of a wide variety of functional groups under mild conditions, which is crucial when dealing with sensitive, multi-functionalized molecules. nih.govscispace.com By employing a building block like this compound, or by generating a similar 6-fluoropyridine moiety within a larger molecule, chemists can introduce diverse substituents bound through nitrogen, oxygen, sulfur, or carbon. berkeley.eduacs.org

The table below illustrates the types of nucleophiles that can be used in the SNAr-based late-stage functionalization of a 6-fluoropyridine core.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

| O-Nucleophiles | Phenols, Alcohols | Aryl ethers, Alkyl ethers |

| N-Nucleophiles | Anilines, Amines | Arylamines, Alkylamines |

| S-Nucleophiles | Thiols | Thioethers |

| C-Nucleophiles | Cyanides, Enolates | Nitriles, Carbon-extended chains |

This strategy enables the rapid exploration of structure-activity relationships (SAR) by creating a library of derivatives from a common, late-stage intermediate, thereby accelerating the drug discovery process. nih.gov

Intermediates for Advanced Fluorinated Organic Synthesis

This compound is a versatile intermediate for constructing more complex fluorinated molecules due to its two distinct reactive sites. researchgate.netresearchgate.nete-bookshelf.de

The Carbonyl Fluoride Group: Acyl fluorides are highly reactive acylating agents, more so than acyl chlorides, but often exhibit greater selectivity. The carbonyl fluoride at the 3-position can readily react with a wide range of nucleophiles to form stable amides, esters, and thioesters. This functionality allows the pyridine core to be efficiently coupled to other molecules, such as amino acids, complex alcohols, or other building blocks in a synthetic sequence.

The 6-Fluoro Substituent: As discussed, the fluorine atom at the 6-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. youtube.com This allows for the introduction of various substituents at this position. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group enhances the electrophilicity of the C6 position, facilitating the substitution reaction. scispace.com

The dual reactivity of this compound makes it a valuable synthon for preparing polysubstituted pyridine derivatives, which are important scaffolds in pharmaceuticals and agrochemicals. For example, a synthetic chemist could first perform an SNAr reaction at the 6-position with a chosen nucleophile and then use the carbonyl fluoride to couple the resulting molecule to another fragment. Alternatively, the carbonyl fluoride could be transformed first, followed by substitution at the 6-position. This orthogonal reactivity provides significant synthetic flexibility.

The table below summarizes the potential transformations at each reactive site of this compound, highlighting its role as a bifunctional intermediate.

| Reactive Site | Reagent/Nucleophile | Product Type |

| 3-Carbonyl Fluoride | Primary/Secondary Amine (R-NH₂) | Amide (R-NH-C(O)-Py) |

| Alcohol (R-OH) | Ester (R-O-C(O)-Py) | |

| Thiol (R-SH) | Thioester (R-S-C(O)-Py) | |

| 6-Fluoro | Alkoxide (R-O⁻) | 6-Alkoxy-pyridine |

| Amine (R₂NH) | 6-Amino-pyridine | |

| Thiolate (R-S⁻) | 6-Thioether-pyridine |

The synthesis of compounds like methyl 3-fluoropyridine-4-carboxylate, a structurally similar molecule, has been demonstrated through nucleophilic substitution of a nitro group, underscoring the feasibility of introducing fluorine onto the pyridine ring in the presence of an ortho-carbonyl group. scispace.comnih.gov

Applications in Materials Science (limited to chemical synthesis context)

In materials science, fluorinated compounds are used to create high-performance polymers and materials with desirable properties such as thermal stability, chemical resistance, and low surface energy. nih.govacademie-sciences.fr The principles of nucleophilic aromatic substitution on highly fluorinated rings, such as in perfluoropyridine (PFPy), are well-established in polymer chemistry. nih.govresearchgate.net

By analogy, this compound can be envisioned as a valuable monomer or functionalizing agent in the synthesis of advanced polymers. Its bifunctional nature allows it to be incorporated into polymer chains in several ways:

As a Chain-Growth Monomer: The fluorine at the 6-position can undergo SNAr with a bis-nucleophile (e.g., a bisphenol or a diamine) in a step-growth polymerization. This would incorporate the pyridine unit directly into the polymer backbone, creating novel poly(ether-pyridines) or poly(amine-pyridines). The resulting polymers would be expected to have high thermal stability and specific solubility characteristics conferred by the polar pyridine unit.

As a Grafting Agent: The carbonyl fluoride group can be used to attach the fluoropyridine moiety onto an existing polymer that has nucleophilic side chains (e.g., hydroxyl or amine groups). This post-polymerization modification would introduce fluoropyridine units as pendant groups, modifying the surface properties or reactivity of the original polymer. nih.gov

As a Monomer for Condensation Polymers: The carbonyl fluoride can participate in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The fluorine atom at the 6-position would then be available on the resulting polymer for further modification or to tune the material's electronic and physical properties.

The table below outlines the potential roles of this compound in the synthesis of functional materials.

| Polymerization Strategy | Role of this compound | Co-monomer / Substrate | Resulting Material Type |

| Step-Growth Polymerization (SNAr) | Bifunctional Monomer (A-B type) | Bisphenols, Diamines, Dithiols | Fluorinated Poly(ether-arylenes), etc. |

| Post-Polymerization Modification | Grafting Agent | Polymers with -OH, -NH₂ side chains | Surface-modified polymers |

| Condensation Polymerization | Difunctional Monomer | Diols, Diamines | Polyesters, Polyamides with pendant fluoro-groups |

This versatility makes this compound and related structures promising candidates for the design of new fluoropolymers for specialized applications in electronics, aerospace, and biomedicine. academie-sciences.frresearchgate.net

Future Research Directions and Emerging Trends for 6 Fluoropyridine 3 Carbonyl Fluoride

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 6-Fluoropyridine-3-carbonyl fluoride (B91410). Current strategies for analogous fluoropyridines often rely on multi-step sequences that may involve harsh reagents. For instance, the synthesis of fluoropyridine derivatives can be achieved through nucleophilic aromatic substitution (SNAr) on precursors like nitropyridines. researchgate.netnih.gov A prospective route could involve the nitration of a pyridine (B92270) precursor, followed by SNAr with a fluoride source, and subsequent conversion of a carboxylate group to the target carbonyl fluoride.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The bifunctional nature of 6-Fluoropyridine-3-carbonyl fluoride presents a rich landscape for exploring novel reactivity. A central research question will be the chemoselective functionalization of its two reactive sites: the C6-F bond on the pyridine ring and the carbonyl fluoride. The C-F bond is susceptible to SNAr, a reaction known to be significantly faster for fluoropyridines compared to their chloro-analogs. acs.orgnih.gov The carbonyl fluoride is a highly reactive acylating agent.

Future studies will likely focus on orchestrating reactions to selectively target one site in the presence of the other. This could be achieved by carefully choosing nucleophiles, catalysts, and reaction conditions. For example, "hard" nucleophiles might preferentially attack the carbonyl carbon, while "softer" nucleophiles could favor SNAr at the C6 position.

Furthermore, the application of late-transition-metal catalysis to acyl fluorides is a rapidly expanding field. nih.govresearchgate.netelsevierpure.com Research into palladium, nickel, or copper-catalyzed cross-coupling reactions using this compound as a substrate could unlock novel transformations. These could include decarbonylative couplings, where the carbonyl group is extruded to form new C-C or C-heteroatom bonds at the 3-position, or acyl-coupling reactions that form ketones. elsevierpure.comresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound's synthesis and subsequent reactions into flow chemistry and automated platforms represents a significant emerging trend. Flow chemistry offers enhanced safety, particularly when dealing with potentially hazardous reagents or reactive intermediates, by minimizing reaction volumes and providing superior temperature control. vapourtec.comcam.ac.uk Given that fluorination reactions can be highly energetic, flow reactors provide a safer and more scalable alternative to traditional batch methods.

Automated synthesis platforms, which combine flow reactors with robotic liquid handlers and in-line analytical tools, could enable the rapid optimization of reaction conditions and the high-throughput synthesis of derivative libraries. soci.orgnih.gov For a versatile building block like this compound, this technology could be used to rapidly explore its reactivity with a large array of nucleophiles or coupling partners, accelerating the discovery of new molecules with desired properties. researchgate.net

Advanced Spectroscopic and Structural Characterization of Reactive Intermediates

A deeper understanding of the reaction mechanisms involving this compound will require advanced characterization of its transient intermediates. During SNAr reactions, for example, the formation of a negatively charged "Meisenheimer complex" is a key mechanistic step. researchgate.net Future research could employ sophisticated techniques like low-temperature NMR spectroscopy or rapid-injection NMR to observe these fleeting species directly.

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for modeling reaction pathways and predicting the structures and energies of intermediates and transition states. nih.govchemrxiv.org Such computational studies can provide insights into the regioselectivity of nucleophilic attack and help rationalize experimental observations. nih.gov The combination of in-situ spectroscopic monitoring and high-level computational analysis will be crucial for elucidating complex reaction mechanisms and guiding the development of new, more selective transformations. rsc.orgnih.gov

Design of Derivatives with Tuned Reactivity for Specific Synthetic Demands

A key future direction will be the rational design of derivatives of this compound with tailored reactivity. By introducing additional substituents onto the pyridine ring, it is possible to modulate the electronic properties of the molecule and, consequently, the reactivity of both the C6-F bond and the carbonyl fluoride group.

For example, introducing an electron-withdrawing group (EWG) would be expected to increase the rate of SNAr at the C6 position by stabilizing the intermediate Meisenheimer complex. Conversely, an electron-donating group (EDG) would likely decrease the rate of SNAr. Similarly, the electrophilicity of the carbonyl carbon can be tuned, affecting its reactivity as an acylating agent. nih.gov This principle allows for the creation of a toolkit of related building blocks, each optimized for a specific synthetic application. nih.govresearchgate.net

Table of Predicted Reactivity Trends for Substituted Derivatives

| Substituent at C5 | Electronic Effect | Predicted Effect on SNAr at C6 | Predicted Effect on Carbonyl Electrophilicity |

|---|---|---|---|

| -NO₂ | Electron-Withdrawing | Increase | Increase |

| -CN | Electron-Withdrawing | Increase | Increase |

| -H | Neutral (Reference) | Baseline | Baseline |

| -CH₃ | Electron-Donating | Decrease | Decrease |

| -OCH₃ | Electron-Donating | Decrease | Decrease |

This strategic derivatization will enable chemists to fine-tune the molecule's reactivity to meet the specific demands of complex multi-step syntheses, enhancing its utility as a versatile synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Fluoropyridine-3-carbonyl fluoride, and what methodological considerations are critical for success?

- Answer : A validated approach involves nucleophilic halogen exchange. For example, substituting chlorine with fluorine in a precursor like 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile using anhydrous potassium fluoride (KF) in sulfolane at elevated temperatures (~150–180°C) . Key considerations include solvent choice (sulfolane enhances fluoride ion reactivity), moisture-free conditions (to avoid hydrolysis of the carbonyl fluoride group), and stoichiometric excess of KF to drive the reaction to completion. Characterization of intermediates via HPLC or GC-MS ensures purity before proceeding to subsequent steps.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and analytical methods?

- Answer :

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns. For pyridine derivatives, NMR coupled with NMR helps assign ring protons and carbons.

- HRMS (High-Resolution Mass Spectrometry) : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula and isotopic patterns. For example, a calculated mass of m/z 369.9790 (CHFNO) matches experimental data .

- IR Spectroscopy : The carbonyl fluoride group exhibits a distinct C=O stretch near 1800–1850 cm, while C-F stretches appear between 1100–1250 cm.

Q. What are the typical reaction conditions for introducing fluorine into pyridine derivatives, and how do solvent systems influence outcomes?

- Answer : Fluorination reactions often employ polar aprotic solvents (e.g., DMSO, sulfolane) to stabilize ionic intermediates. For halogen-exchange reactions, KF or CsF in sulfolane at 150–200°C achieves high yields due to the solvent’s high boiling point and ability to solvate fluoride ions . Microwave-assisted synthesis (e.g., 100–150 W, 10–30 min) can accelerate reactions while minimizing decomposition .

Advanced Research Questions

Q. How can fluorination reactions be optimized to address low yields or side-product formation in this compound synthesis?

- Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may enhance selectivity for mono-fluorination over di-fluorination by modulating reaction pathways.

- Solvent Optimization : Sulfolane outperforms DMSO in high-temperature reactions due to superior thermal stability .

- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and detect intermediates (e.g., elimination of HCl in halogen-exchange reactions).

- Post-Reaction Quenching : Rapid cooling and extraction into non-polar solvents (e.g., dichloromethane) prevent hydrolysis of the carbonyl fluoride group.

Q. What analytical strategies resolve contradictions in reported reaction outcomes, such as inconsistent yields or unexpected byproducts?

- Answer :

- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways of the carbonyl fluoride group.

- Computational Modeling : DFT calculations predict reactivity trends (e.g., fluorine’s electronegativity affecting ring electron density) and identify transition states for competing pathways.

- Advanced Chromatography : UPLC-MS/MS with tandem columns separates and identifies trace byproducts (e.g., dimerized or oxidized species).

Q. How can the hydrolytic and thermal stability of this compound be systematically assessed for experimental applications?

- Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled heating rates (e.g., 5°C/min in N atmosphere).

- Hydrolytic Stability Testing : Expose the compound to varying pH buffers (pH 2–12) and monitor degradation via NMR or LC-MS.

- Crystallography : Single-crystal X-ray diffraction confirms structural integrity post-stability testing .

Methodological Notes

- Contradictions in Data : Discrepancies in fluorination yields may arise from trace moisture in solvents or incomplete precursor purification. Repeating reactions under rigorously anhydrous conditions (e.g., Schlenk line techniques) and pre-drying KF at 200°C under vacuum can mitigate variability .

- Safety Considerations : The carbonyl fluoride group is highly reactive and moisture-sensitive. Use gloveboxes or sealed reaction vessels, and refer to safety protocols for handling fluorinated compounds (e.g., proper ventilation, HF-neutralizing agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.